molecular formula C6H15NO B13340811 5-Amino-2-methylpentan-1-ol

5-Amino-2-methylpentan-1-ol

Cat. No.: B13340811
M. Wt: 117.19 g/mol
InChI Key: JTFYMMKMDXPADE-UHFFFAOYSA-N
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Description

5-Amino-2-methylpentan-1-ol is an organic compound with the molecular formula C6H15NO It is an amino alcohol, characterized by the presence of both an amino group (-NH2) and a hydroxyl group (-OH) on a branched carbon chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Amino-2-methylpentan-1-ol can be achieved through several methods. One common approach involves the reductive amination of 2-methylpentanal with ammonia or an amine in the presence of a reducing agent such as sodium cyanoborohydride. The reaction typically proceeds under mild conditions, yielding the desired amino alcohol.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process often includes optimization of reaction conditions to maximize yield and purity. Catalysts and continuous flow reactors may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

5-Amino-2-methylpentan-1-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The amino group can be reduced to form primary amines.

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Nucleophiles such as halides or alkoxides can be used under basic conditions.

Major Products Formed

    Oxidation: Formation of 2-methylpentanal or 2-methylpentanone.

    Reduction: Formation of 5-amino-2-methylpentane.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

5-Amino-2-methylpentan-1-ol has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential role in biochemical pathways and as a precursor for biologically active compounds.

    Medicine: Explored for its potential therapeutic properties and as an intermediate in the synthesis of pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and as a solvent or reagent in various industrial processes.

Mechanism of Action

The mechanism of action of 5-Amino-2-methylpentan-1-ol depends on its specific application. In biochemical contexts, it may interact with enzymes or receptors, influencing metabolic pathways. The amino group can form hydrogen bonds or ionic interactions with biological targets, while the hydroxyl group can participate in hydrogen bonding, affecting the compound’s overall activity and function.

Comparison with Similar Compounds

Similar Compounds

  • 5-Amino-3-methylpentan-1-ol
  • 2-Amino-4-methylpentan-1-ol
  • 5-Amino-1-pentanol

Comparison and Uniqueness

5-Amino-2-methylpentan-1-ol is unique due to its specific branching and functional group positioning, which can influence its reactivity and interactions. Compared to similar compounds, it may exhibit different physical properties, such as boiling point and solubility, and distinct chemical behavior in reactions.

Properties

Molecular Formula

C6H15NO

Molecular Weight

117.19 g/mol

IUPAC Name

5-amino-2-methylpentan-1-ol

InChI

InChI=1S/C6H15NO/c1-6(5-8)3-2-4-7/h6,8H,2-5,7H2,1H3

InChI Key

JTFYMMKMDXPADE-UHFFFAOYSA-N

Canonical SMILES

CC(CCCN)CO

Origin of Product

United States

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